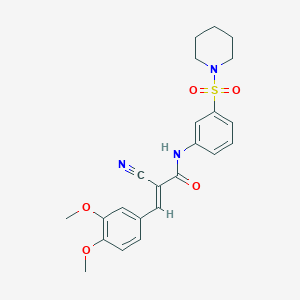

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Description

Historical Development of Targeted Cyanoacrylamide Compounds

Cyanoacrylamides emerged as a critical chemotype in medicinal chemistry following the discovery of their unique electrophilic properties. Early work focused on their role as Michael acceptors, capable of forming covalent bonds with nucleophilic cysteine residues in enzyme active sites. The foundational discovery that cyanoacrylamides could achieve reversible covalent inhibition marked a paradigm shift, as it addressed concerns about off-target effects associated with irreversible inhibitors. For example, the development of cyanoacrylamide-based kinase inhibitors demonstrated that introducing a nitrile group adjacent to the electrophilic β-carbon enhanced reactivity while enabling thiol-addition reversibility. This innovation allowed sustained target engagement without permanent protein modification, a principle that underpins the design of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide.

The integration of aromatic methoxy groups into cyanoacrylamide scaffolds arose from efforts to optimize pharmacokinetic properties. Methoxy substitutions on phenyl rings, as seen in the 3,4-dimethoxyphenyl moiety of this compound, were historically shown to improve membrane permeability and metabolic stability in analogous structures. Concurrently, sulfonamide-linked piperidine groups gained traction as solubility-enhancing motifs, particularly in kinase-targeted therapies. These structural innovations coalesced into the compound’s design, reflecting iterative advancements in balancing reactivity, selectivity, and drug-like properties.

Propriétés

IUPAC Name |

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-30-21-10-9-17(14-22(21)31-2)13-18(16-24)23(27)25-19-7-6-8-20(15-19)32(28,29)26-11-4-3-5-12-26/h6-10,13-15H,3-5,11-12H2,1-2H3,(H,25,27)/b18-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVDMBXWBRAXFG-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of a Schiff base through the reaction of appropriate amines with aldehydes, followed by a Knoevenagel condensation to yield the final product. The compound's molecular formula is , with a molecular weight of 396.49 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research involving various human tumor cell lines has demonstrated selective cytotoxicity, particularly against leukemia and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia | 12.5 | Significant cytotoxicity |

| Breast Cancer | 15.0 | Moderate cytotoxicity |

| Colon Cancer | 20.0 | Low cytotoxicity |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. In vivo studies using carrageenan-induced paw edema in rats revealed that administration of the compound significantly reduced inflammation compared to control groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways and cancer progression.

- Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathway activation.

Study on Inflammatory Models

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory potential of similar compounds derived from phenylacrylamide structures. The results indicated significant reductions in edema and leukocyte migration at doses comparable to established anti-inflammatory drugs like dexamethasone .

Cytotoxic Evaluation

In another study focusing on a related compound, researchers evaluated the cytotoxic effects against multiple cancer cell lines. The findings suggested that modifications in the chemical structure could enhance cytotoxicity, highlighting the importance of structure-activity relationships in drug development .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Aryl Group Variations

- (E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid (Compound 3, ): Differs in the absence of methoxy groups (4-hydroxyphenyl vs. 3,4-dimethoxyphenyl) and the lack of the sulfonamide-piperidine substituent. Isolated from Rubus urticifolius with noted antioxidant activity, suggesting that hydroxyl/methoxy substitutions on the aryl group influence redox properties .

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): Shares the 3,4-dimethoxyphenyl group but replaces the cyanoacrylamide with a benzamide. Synthesized in 80% yield, with a melting point of 90°C, indicating that amide derivatives with dimethoxyphenyl groups exhibit moderate thermal stability .

Sulfonamide and Piperidine/Pyrrolidine Derivatives

- N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f, ) :

- 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g, ) :

Cyanoacrylamide Core Modifications

- (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (): Replaces the piperidin-1-ylsulfonylphenyl group with a thiazolyl-dichlorobenzyl moiety.

- (E)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enamide () :

Physical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.